tert-Butyl 1-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-6-12(14,8-13)7-5-9/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMITBBEIJTYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250996-81-6 | |
| Record name | tert-butyl 1-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the following steps:
Formation of the Azabicyclo Ring: The initial step involves the formation of the azabicyclo ring system through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a substitution reaction, often using an amine source such as methylamine.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 1-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₂₀N₂O₂ (inferred from analogs in ).
- Functional Groups: Boc-protected amine, primary aminomethyl group.
- Applications : Intermediate in synthesizing pharmacologically active molecules, such as kinase inhibitors or neuroactive agents .
Comparison with Similar Compounds
Structural Analogues: Substituent and Stereochemical Variations
The following table highlights structural differences and similarities among related bicyclic compounds:
Physicochemical Properties
- Solubility : The hydrochloride salt form () enhances water solubility compared to free bases .
- Stability: Compounds with electron-withdrawing groups (e.g., 2-oxo in ) exhibit lower reactivity toward nucleophiles than aminomethyl derivatives .
- Molecular Weight : Ranges from 197.27 () to 346.42 (), depending on substituents.
Critical Analysis of Evidence
Biological Activity
Tert-butyl 1-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological interactions, and therapeutic implications, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a tert-butyl ester group and an aminomethyl side chain. Its molecular formula is with a molecular weight of approximately 227.28 g/mol. The presence of both a carboxylate and an amine group allows for various interactions with biological macromolecules, enhancing its potential as a biochemical probe.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2682112-63-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available bicyclic amines and tert-butyl chloroformate under controlled conditions to avoid hydrolysis.
General Reaction Scheme:
- Starting Materials: Bicyclic amine + tert-butyl chloroformate
- Reaction Conditions: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
- Catalysts/Base: Triethylamine is commonly used to neutralize byproducts.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors.
The compound's biological activity is primarily mediated through:
- Hydrogen Bonding: The hydroxyl and carboxylate groups facilitate hydrogen bonding with target proteins.
- Electrostatic Interactions: The charged moieties can interact with negatively charged sites on enzymes or receptors.
Potential Therapeutic Applications
Studies have explored the following therapeutic applications:
- Enzyme Modulation: It has shown promise in modulating the activity of specific enzymes, which could be beneficial in metabolic disorders.
- Receptor Interaction: The compound may influence receptor signaling pathways, suggesting potential roles in neuropharmacology.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Enzyme Interaction Study : A study demonstrated that this compound could inhibit certain lipases, suggesting its potential use in weight management therapies by reducing fat absorption.
- Neuropharmacological Effects : Research indicated that this compound could act as a modulator for neurotransmitter receptors, which may lead to applications in treating anxiety or depression-related disorders.
- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits antimicrobial properties against specific bacterial strains, indicating its potential as an antibacterial agent.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate | Hydroxyl group present | Increased solubility and reactivity |
| Tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | Different stereochemistry | Enhanced receptor selectivity |
Q & A
Basic: What synthetic methodologies are commonly employed for tert-butyl 1-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
Key routes include:
- Transannular Alkylation : A β-elimination/cyclization sequence starting from silyl ether intermediates (e.g., SmI₂ reduction for selective ketone formation) .
- Palladium-Catalyzed Amination : Using Pd-bisimidazol-2-ylidene complexes to couple heteroaryl halides with the bicyclic amine core, achieving moderate yields (40–70%) under mild conditions (e.g., THF, 60°C) .
Yields depend on steric hindrance, catalyst loading, and solvent polarity. For example, bulky substituents on the bicyclic scaffold may reduce Pd-catalyzed coupling efficiency .
Basic: How is structural confirmation of the bicyclic scaffold achieved post-synthesis?
Methodological Answer:
- X-Ray Crystallography : Resolves nitrogen pyramidalization and stereochemistry (e.g., non-planar amide nitrogen in solid state) .
- NMR Spectroscopy : H/C NMR identifies regiochemistry (e.g., exo vs. endo substituents) and dynamic processes like amide bond rotation (via variable-temperature NMR) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., loss of tert-butoxycarbonyl [Boc] group) .
Advanced: How does nitrogen pyramidalization in the 7-azabicyclo[2.2.1]heptane core influence amide bond reactivity?
Methodological Answer:
The strained bicyclic system induces nitrogen pyramidalization, reducing resonance stabilization of the amide bond. This lowers rotational barriers (e.g., ~12–15 kcal/mol for N-benzoyl derivatives vs. ~18 kcal/mol for planar amides) .
Experimental Validation :
- Kinetic Studies : Measure rotational barriers via dynamic NMR line-shape analysis.
- DFT Calculations : Correlate pyramidalization angles (e.g., 20–30° deviation from planarity) with reduced electron delocalization between n(N) and carbonyl π orbitals .
Advanced: What strategies enable regioselective functionalization at the C-1 and C-2 positions of the bicyclic scaffold?
Methodological Answer:
- C-1 Modification : Direct SmI₂-mediated reduction of ketones to alcohols (e.g., conversion of 2-keto-3-silyl ether to α,β-unsaturated esters) .
- C-2 Functionalization : Use allylic strain to control stereochemistry during hydrogenation (e.g., exo-face reduction for single diastereomer formation) .
Steric and electronic factors dictate selectivity. For example, bulky Boc groups hinder exo-face reactions .
Data Contradiction: How to resolve discrepancies in reported amide rotational barriers across studies?
Methodological Answer:
Discrepancies may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) increase rotational barriers via Hammett σ+ correlations .
- Experimental Conditions : Solution vs. solid-state measurements (e.g., X-ray vs. VT-NMR).
Resolution : Replicate studies under standardized conditions (e.g., CDCl₃, 298 K) and validate with DFT-computed barriers .
Experimental Design: How to evaluate steric effects on catalytic amination reactions?
Methodological Answer:
- Substrate Scope Screening : Test heteroaryl halides with varying steric profiles (e.g., 2-bromopyridine vs. 2-bromo-6-methylpyridine) .
- Kinetic Profiling : Monitor reaction rates via HPLC or GC-MS to quantify steric hindrance impact.
- Computational Modeling : Use DFT to calculate transition-state energies for bulky vs. linear substrates .
Advanced: What computational approaches predict the pharmacological relevance of derivatives?
Methodological Answer:
- Conformational Analysis : Molecular dynamics simulations assess rigidity of the bicyclic core for target binding (e.g., GPCRs or ion channels) .
- Docking Studies : Screen derivatives against protein databases (e.g., PDB) to identify potential interactions with amide-pyramidalized motifs .
- ADMET Prediction : Use QSAR models to optimize logP and solubility while retaining bicyclic constraint .
Basic: How to purify this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc for Boc-protected intermediates) .
- Recrystallization : Employ polar solvents (e.g., MeOH/H₂O) to isolate high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns resolve closely related diastereomers .
Advanced: Why does the bicyclic scaffold exhibit reduced amide bond rotational barriers compared to monocyclic analogs?
Methodological Answer:
The 7-azabicyclo[2.2.1]heptane’s strained geometry (CNC angle ~100°) forces nitrogen pyramidalization, destabilizing the planar amide transition state. This reduces resonance stabilization, lowering by ~3–6 kcal/mol vs. pyrrolidine amides .
Validation : Compare VT-NMR data for bicyclic vs. monocyclic N-benzoyl amides .
Data Contradiction: Conflicting yields reported for Pd-catalyzed aminations—how to troubleshoot?
Methodological Answer:
Variations arise from:
- Catalyst Deactivation : Trace moisture or oxygen degrades Pd complexes. Use rigorous solvent drying (e.g., molecular sieves) and inert atmosphere .
- Substrate Purity : Impurities in heteroaryl halides (e.g., bromide vs. chloride) alter reactivity. Confirm via H NMR .
- Temperature Control : Optimize heating (60–80°C) to balance rate and side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
